molecular formula C17H10ClN3 B12905797 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile CAS No. 94011-79-7

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile

Cat. No.: B12905797
CAS No.: 94011-79-7
M. Wt: 291.7 g/mol
InChI Key: KYILDXBCZYCVIN-UHFFFAOYSA-N
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Description

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C₁₇H₁₀ClN₃ and a molecular weight of 291.74 g/mol It is a member of the pyridazine family, characterized by a pyridazine ring substituted with chlorine, phenyl groups, and a nitrile group

Preparation Methods

The synthesis of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of 3,6-diphenylpyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is primarily related to its ability to undergo substitution and condensation reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile can be compared with other similar compounds in the pyridazine family:

The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of a wide range of derivatives with diverse applications in scientific research and industry.

Properties

CAS No.

94011-79-7

Molecular Formula

C17H10ClN3

Molecular Weight

291.7 g/mol

IUPAC Name

3-chloro-5,6-diphenylpyridazine-4-carbonitrile

InChI

InChI=1S/C17H10ClN3/c18-17-14(11-19)15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H

InChI Key

KYILDXBCZYCVIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)Cl)C#N

Origin of Product

United States

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